molecular formula C22H22N2O5S B2629415 (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 465513-78-4

(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2629415
CAS No.: 465513-78-4
M. Wt: 426.49
InChI Key: BDRXVTPOTKBCIF-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (hereafter referred to as Compound G) is a thiophene-based derivative synthesized via Knoevenagel condensation. Its structure features:

  • A tetrahydrobenzo[b]thiophene core with ester and acrylamido substituents.
  • A 4-hydroxy-3-methoxyphenyl group linked via a cyanoacrylamido bridge. This compound has demonstrated significant antioxidant and anti-inflammatory activities, attributed to its phenolic and electron-donating methoxy groups .

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-3-29-22(27)19-15-6-4-5-7-18(15)30-21(19)24-20(26)14(12-23)10-13-8-9-16(25)17(11-13)28-2/h8-11,25H,3-7H2,1-2H3,(H,24,26)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXVTPOTKBCIF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 13373-29-0
  • Appearance : Light yellow powder
  • Density : 1.242 g/cm³
  • Boiling Point : 409.1ºC at 760 mmHg
  • Melting Point : Varies by substitution (e.g., compound G has a melting point of 216-218ºC) .

Synthesis

The compound is synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes. This method allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR) .

Antioxidant Activity

Research indicates that compounds derived from the tetrahydrobenzo[b]thiophene core exhibit significant antioxidant properties. The evaluation of various derivatives demonstrated that those with a 4-hydroxy substituent showed enhanced activity in multiple assays:

  • DPPH Radical Scavenging
  • Nitric Oxide Scavenging
  • Lipid Peroxidation Inhibition
  • Superoxide Scavenging

Among these, the compound with the 4-hydroxy-3-methoxyphenyl group exhibited superior antioxidant activity comparable to established standards .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Notably, derivatives featuring a dimethylamino group on the phenyl ring demonstrated heightened antibacterial activity due to increased electron availability from the nitrogen atom .

Antitumor Activity

The tetrahydrobenzo[b]thiophene scaffold has been recognized for its antitumor properties. Studies have shown that certain derivatives can inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. Molecular docking studies further elucidated the binding affinities of these compounds to tubulin protein, suggesting potential mechanisms for their anticancer effects .

Case Studies and Structure-Activity Relationships (SAR)

A recent study synthesized a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and evaluated their biological activities:

CompoundSubstituentAntioxidant ActivityAntibacterial Activity
ANoneModerateLow
B4-OHHighModerate
C4-NO₂LowHigh
D4-OCH₃ModerateLow
E4-NH₂HighHigh

This table illustrates how different substituents influence both antioxidant and antibacterial activities .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In studies evaluating its ability to scavenge free radicals, it demonstrated higher efficacy compared to standard antioxidants. For instance, a study assessed its performance against stable free radicals such as DPPH and nitric oxide radicals. The results indicated that the compound effectively inhibited lipid peroxidation and scavenged superoxide radicals at a concentration of 100 µM, showcasing its potential for therapeutic applications in oxidative stress-related diseases .

Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains. The diameter of inhibition zones was measured to assess its effectiveness. Results showed that certain derivatives of this compound exhibited substantial antibacterial activity, suggesting potential use in developing new antimicrobial agents .

Corrosion Inhibition
The compound has also shown promise as a corrosion inhibitor in various environments. Its application in protecting metals from corrosion is attributed to its ability to form a protective film on metal surfaces. Studies have indicated that it can significantly reduce the corrosion rate of metals when applied in appropriate concentrations .

Case Studies

  • Antioxidant Efficacy Study
    A study published in the International Journal of Current Microbiology and Applied Sciences evaluated the antioxidant properties of various derivatives of this compound. Among them, one derivative showed comparable activity to established antioxidants like ascorbic acid and trolox .
  • Antimicrobial Screening
    Another research effort involved screening multiple derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that certain modifications to the base structure enhanced antimicrobial efficacy significantly .

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient acrylamido double bond undergoes nucleophilic attacks:

  • Michael Addition: Reacts with amines or thiols at the β-position of the α,β-unsaturated carbonyl system.

  • Cycloadditions: Participates in [4+2] Diels-Alder reactions with dienes to form six-membered heterocycles.

Example:
Reaction with hydrazine yields pyrazole derivatives via cyclization, confirmed by mass spectral data (e.g., m/z 396 [M⁺] for intermediate adducts) .

a. Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:

Condition Product Application
NaOH (aque.)Carboxylic acid saltImproved water solubility
H2SO4 (cat.)Free carboxylic acidFurther derivatization

b. Cyano Group Reactivity

  • Reduction: Catalytic hydrogenation (H2/Pd-C) converts –C≡N to –CH2NH2.

  • Hydrolysis: Forms amides (–CONH2) under acidic conditions.

Electrophilic Aromatic Substitution

The tetrahydrobenzo[b]thiophene core undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5- or 7-positions due to electron-donating methyl groups.

  • Nitration (HNO3/H2SO4): Introduces –NO2 groups, confirmed by shifts in UV-Vis spectra (λmax 280 → 320 nm).

Oxidation Reactions

  • Thiophene Ring Oxidation: Treatment with m-CPBA oxidizes the tetrahydrobenzo[b]thiophene to sulfoxide or sulfone derivatives, altering biological activity.

  • Phenolic –OH Oxidation: The 4-hydroxy group oxidizes to quinones under strong oxidizing agents (e.g., KMnO4), detectable via loss of IR –OH stretch (3241 cm⁻¹ → disappearance) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 215°C, producing volatile cyano fragments (detected via GC-MS) .

Biological Interaction Pathways

While not strictly chemical reactions, the compound’s interactions with enzymes involve:

  • Hydrogen Bonding: Phenolic –OH and carbonyl groups bind to kinase active sites (supported by QSAR modeling) .

  • Covalent Inhibition: The acrylamido group forms Michael adducts with cysteine residues in target proteins .

Key Data Table: Reaction Outcomes

| Reaction Type | Reagent/Condition

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Compound G is part of a broader series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates. Key comparisons include:

Compound F: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Structural Difference : Lacks the 3-methoxy group present in Compound G.
  • Activity : Exhibits lower antioxidant activity in DPPH and nitric oxide scavenging assays compared to Compound G, highlighting the enhancing role of the methoxy group in stabilizing free radicals through electron donation .
Compound H: Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Structural Difference : Contains an additional 5-methoxy group.
  • Activity : Shows the highest antioxidant activity across all tested models (DPPH, nitric oxide, lipid peroxidation, superoxide), suggesting that increased methoxy substitution augments radical scavenging capacity .
Compound 3e: Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
  • Structural Difference : Features a dimethylthiophene core instead of a tetrahydrobenzo[b]thiophene.
  • Activity : Demonstrates lower melting point (215–216°C vs. >250°C for Compound G) and slightly reduced bioactivity, likely due to reduced ring saturation affecting molecular planarity and target interactions .

Antioxidant Activity Data

Data from DPPH radical scavenging assays at 100 μM concentration :

Compound % Inhibition (DPPH) % Inhibition (Nitric Oxide)
Compound G 78.5 72.3
Compound H 92.1 85.4
Compound F 65.2 60.8
Ascorbic Acid (Standard) 89.7 80.1

Key Findings :

  • Methoxy positioning (3- vs. 3,5-) directly correlates with activity enhancement.
  • The tetrahydrobenzo[b]thiophene core improves activity compared to dimethylthiophene analogs, likely due to enhanced solubility and steric interactions .

Mechanistic Insights

  • Phenolic Groups: The 4-hydroxyphenyl moiety in Compound G donates protons to neutralize free radicals, while the 3-methoxy group stabilizes the phenoxyl radical via resonance .
  • Tetrahydrobenzo[b]thiophene Core : The saturated ring system may facilitate better membrane permeability compared to fully aromatic thiophenes .

Q & A

Q. Table 1: Representative Synthesis Data

SubstituentYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹)
4-hydroxy-3-methoxy88215–2162212 (C≡N), 1660 (ester C=O)
4-hydroxy90298–3003131 (O-H), 1605 (amide C=O)

Basic: Which spectroscopic methods confirm the compound’s structure?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹, amide C=O at ~1605 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example:
    • δ 8.29 ppm (s, 1H, acrylamido CH=) .
    • δ 4.33–4.38 ppm (q, 2H, ethyl ester -CH₂-) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 369 [M-1] for 4-hydroxy analog) .

Advanced: How can reaction yields be optimized computationally?

Answer:
Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can systematically explore reaction parameters (temperature, solvent ratios, catalyst loading) to maximize yield. For example:

  • Critical Variables : Solvent polarity (toluene vs. DMF), molar ratios of benzaldehyde to precursor .
  • Case Study : A 15% yield increase was achieved for a related tetrahydrobenzo[b]thiophene derivative by optimizing reflux time and catalyst concentration via Bayesian methods .

Basic: What assays evaluate its antioxidant and anti-inflammatory activity?

Answer:

  • Antioxidant :
    • In vitro DPPH radical scavenging (IC₅₀ reported for analogs: 12–45 μM) .
    • Ferric reducing antioxidant power (FRAP) assay .
  • Anti-inflammatory :
    • Carrageenan-induced rat paw edema model (e.g., 40–60% inhibition at 50 mg/kg) .

Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data?

Answer:
Discrepancies may arise from:

  • Bioavailability : Poor solubility or metabolic instability. Use prodrug strategies (e.g., ester-to-acid conversion) or nanoformulations to enhance delivery .
  • Assay Conditions : In vitro assays (e.g., DPPH) may not replicate in vivo redox environments. Validate with cell-based models (e.g., LPS-stimulated macrophages) .

Advanced: Can computational models predict structure-activity relationships (SAR)?

Answer:
Yes. QSAR models and docking studies elucidate key pharmacophores:

  • Electron-withdrawing groups (e.g., cyano) enhance acrylamido conjugation, improving radical scavenging .
  • 3D Pharmacophore Mapping : The 4-hydroxy-3-methoxy phenyl group aligns with COX-2 active sites in anti-inflammatory analogs .

Basic: What purification methods are recommended for analogs?

Answer:

  • Recrystallization : Effective for pure crystalline products (e.g., ethanol for polar derivatives) .
  • HPLC : Required for complex mixtures (e.g., MeCN:H₂O gradient for tetrahydrobenzo[b]thiophene carboxamides) .

Advanced: How does substituent variation impact biological activity?

Answer:

  • Hydroxy/Methoxy Groups : 4-hydroxy-3-methoxy substitution maximizes antioxidant activity (DPPH IC₅₀ ~18 μM) due to resonance-stabilized phenoxyl radicals .
  • Halogenation : 4-chloro analogs show enhanced antibacterial activity (MIC 8 µg/mL vs. S. aureus) but reduced solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.